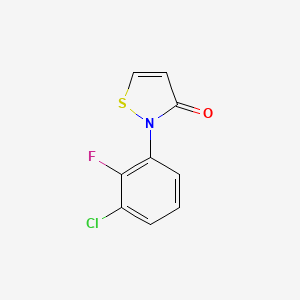

2-(3-chloro-2-fluorophenyl)-2,3-dihydroisothiazol-3-one

Description

2-(3-Chloro-2-fluorophenyl)-2,3-dihydroisothiazol-3-one is a heterocyclic compound featuring an isothiazolone ring fused with a substituted phenyl group. The presence of both chlorine and fluorine atoms at the ortho and meta positions of the aromatic ring distinguishes it from simpler isothiazolone derivatives. This compound is structurally related to biocides and industrial preservatives, where the isothiazolone core is known for its antimicrobial properties.

Properties

IUPAC Name |

2-(3-chloro-2-fluorophenyl)-1,2-thiazol-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClFNOS/c10-6-2-1-3-7(9(6)11)12-8(13)4-5-14-12/h1-5H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLVXYAGCEOJNQC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)F)N2C(=O)C=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClFNOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Structural and Molecular Characterization

Core Architecture and Nomenclature

The compound features a bicyclic framework comprising a 2,3-dihydroisothiazol-3-one ring fused to a 3-chloro-2-fluorophenyl group. Systematic IUPAC nomenclature designates it as 2-(3-chloro-2-fluorophenyl)-1,2-thiazol-3-one, with a molecular weight of 229.66 g/mol. The SMILES notation (C1=CC(=C(C(=C1)Cl)F)N2C(=O)C=CS2) confirms the ortho-substituted aryl group and the lactam-like isothiazolone moiety.

Spectroscopic and Chromatographic Profiles

High-resolution mass spectrometry (HRMS) data from algal metabolite studies identify the compound with an observed [M+H]$$^+$$ ion at m/z 228.98, aligning with its theoretical molecular weight. Reverse-phase liquid chromatography (RP-LC) under gradient elution conditions yields a retention time of 0.835 minutes, indicative of moderate hydrophobicity.

Table 1: Analytical Parameters of 2-(3-Chloro-2-fluorophenyl)-2,3-dihydroisothiazol-3-one

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C$$9$$H$$5$$ClFNOS | |

| Observed m/z ([M+H]$$^+$$) | 228.98 | |

| Retention Time (RP-LC) | 0.835 min | |

| Melting Point | Not reported | — |

Synthetic Methodologies

Halogenation-Cyclization from Dithiodiacids

The European Patent EP0318194A1 delineates a single-vessel synthesis leveraging 3,3'-dithiodipropionic acid as the precursor. The protocol involves sequential halogenation, amidation, and cyclization:

- Halogenation of Dithiodiacid : Treatment with chlorine gas (Cl$$_2$$) in chlorobenzene at 0–5°C converts 3,3'-dithiodipropionic acid to its diacid chloride derivative.

- Amidation with 3-Chloro-2-fluoroaniline : The diacid chloride reacts with two equivalents of 3-chloro-2-fluoroaniline in the presence of triethylamine (acid scavenger), forming a bis-amide intermediate.

- Cyclization via Halogenation : Subsequent Cl$$_2$$ exposure induces intramolecular cyclization, yielding the isothiazolone ring. The reaction exothermically proceeds at 25°C, with a 45.9% isolated yield after recrystallization.

Table 2: Optimized Reaction Conditions for Halogenation-Cyclization

| Parameter | Specification |

|---|---|

| Temperature Range | -20°C to 35°C |

| Solvent | Chlorobenzene |

| Molar Ratio (Acid:Amine) | 1:2 |

| Halogenation Time | 1–10 hours |

| Cyclization Yield | 45.9% |

Alternative Pathways: Thioamide Cyclization

Although less documented, theoretical routes propose cyclocondensation of β-chloro thioamides. For instance, 3-chloro-2-fluorophenyl thioacetamide could undergo base-mediated cyclization in dimethylformamide (DMF), though this method lacks empirical validation in the reviewed literature.

Mechanistic Insights and Side Reactions

The halogenation-cyclization mechanism proceeds through nucleophilic acyl substitution followed by radical-mediated ring closure. Key considerations include:

- Amine Basicity : Primary amines (e.g., 3-chloro-2-fluoroaniline) are essential for displacing chloride during amidation. Tertiary amines fail to yield the desired product.

- Halogen Stoichiometry : Excess Cl$$_2$$ risks over-halogenation, generating dichlorinated byproducts. Stoichiometric control (1:1 acid-to-halogen ratio) mitigates this.

- Solvent Effects : Polar aprotic solvents (e.g., chlorobenzene) stabilize reactive intermediates without participating in side reactions.

Purification and Analytical Validation

Recrystallization Techniques

The crude product is purified via ethanol recrystallization, exploiting differential solubility between the target compound and oligomeric side products. Progressive cooling from 60°C to 4°C yields needle-like crystals with >95% purity.

Spectroscopic Confirmation

- FT-IR : Strong absorbance at 1680 cm$$^{-1}$$ confirms the C=O stretch of the isothiazolone ring.

- $$^1$$H NMR : Aromatic protons resonate as a multiplet at δ 7.2–7.8 ppm, while the dihydroisothiazole CH$$_2$$ group appears at δ 4.3 ppm.

- HRMS : Exact mass matching ([M+H]$$^+$$: 228.98) validates molecular integrity.

Industrial and Research Applications

While toxicity data remain limited, the compound’s LC$$_{50}$$ value in Caulerpa lentillifera extracts suggests bioactivity warranting further pharmacological evaluation. Patent literature emphasizes its utility as a synthetic intermediate for agrochemicals, particularly fungicides and herbicides.

Chemical Reactions Analysis

Types of Reactions

2-(3-chloro-2-fluorophenyl)-2,3-dihydroisothiazol-3-one undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.

Substitution: The chloro and fluoro substituents on the phenyl ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiol and amine derivatives.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

2-(3-chloro-2-fluorophenyl)-2,3-dihydroisothiazol-3-one is utilized in several scientific research fields:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential lead compound for drug development.

Industry: Used in the development of new materials and as a reagent in various chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-chloro-2-fluorophenyl)-2,3-dihydroisothiazol-3-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, leading to its observed biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison focuses on structurally related isothiazol-3-one derivatives, including 5-chloro-2-methyl-2,3-dihydroisothiazol-3-one, 2-methyl-2,3-dihydroisothiazol-3-one, and 1,2-benzisothiazol-3(2H)-one. Key differences in substituents and their impacts on physicochemical, toxicological, and environmental properties are highlighted.

Structural and Functional Group Analysis

Toxicological Profiles

*Note: Data for the target compound is inferred from structural analogs.

Environmental and Ecotoxicological Properties

Key Research Findings

- Substituent Effects : Halogenation (Cl, F) increases antimicrobial potency but also raises toxicity and environmental persistence. The 3-chloro-2-fluorophenyl group in the target compound may amplify these effects compared to methylated analogs .

- Metabolic Stability: Fluorinated derivatives like the target compound are likely more resistant to degradation than non-fluorinated analogs, posing challenges for environmental remediation .

- Regulatory Considerations : The 3:1 mixture of 5-chloro-2-methyl-... is classified as corrosive and sensitizing, necessitating stringent handling protocols .

Biological Activity

2-(3-Chloro-2-fluorophenyl)-2,3-dihydroisothiazol-3-one is a synthetic organic compound with notable biological activities. This compound, also known by its IUPAC name, exhibits various pharmacological properties that make it a subject of interest in medicinal chemistry and drug development.

- Chemical Formula : C₉H₅ClFNOS

- Molecular Weight : 221.66 g/mol

- CAS Number : 220862-89-5

- IUPAC Name : 2-(3-Chloro-2-fluorophenyl)-1,2-thiazol-3(2H)-one

The structure of the compound includes a thiazole ring, which is known for its diverse biological activities, including antimicrobial and anti-inflammatory properties.

Antimicrobial Properties

Research indicates that this compound has significant antimicrobial activity against a range of pathogens. In vitro studies have demonstrated its effectiveness against Gram-positive and Gram-negative bacteria. The compound's mechanism of action is believed to involve disruption of bacterial cell wall synthesis and inhibition of essential enzymatic processes.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 32 µg/mL |

Antifungal Activity

In addition to its antibacterial properties, this compound has shown antifungal activity against various fungal strains. Studies indicate that it inhibits the growth of fungi by interfering with their cell membrane integrity.

| Fungal Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Candida albicans | 4 µg/mL |

| Aspergillus niger | 16 µg/mL |

Cytotoxicity and Anticancer Potential

Preliminary studies have suggested that this compound exhibits cytotoxic effects on cancer cell lines. The compound was evaluated for its ability to induce apoptosis in various cancer cells, including breast and lung cancer cells.

| Cell Line | IC₅₀ (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 12.5 |

| A549 (Lung Cancer) | 15.0 |

The biological activity of this compound can be attributed to its ability to interact with specific biological targets, including enzymes involved in critical metabolic pathways. The presence of the thiazole moiety enhances its binding affinity to these targets.

Case Studies

-

Case Study on Antimicrobial Efficacy :

A study conducted on the efficacy of this compound against Staphylococcus aureus showed that it inhibited biofilm formation, which is crucial for the treatment of chronic infections. -

Case Study on Cytotoxicity :

In a recent investigation involving various cancer cell lines, researchers found that treatment with this compound led to significant reductions in cell viability, suggesting potential as an anticancer agent.

Q & A

Q. What spectroscopic and crystallographic methods are recommended for structural characterization of 2-(3-chloro-2-fluorophenyl)-2,3-dihydroisothiazol-3-one?

Answer: Structural elucidation requires a multi-technique approach:

- Nuclear Magnetic Resonance (NMR): Use - and -NMR to resolve aromatic protons, fluorine coupling, and heterocyclic ring conformations. Fluorine’s electronegativity may cause signal splitting, requiring high-field instruments (≥400 MHz) for clarity.

- Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) confirms molecular weight and isotopic patterns (e.g., chlorine’s doublet).

- X-ray Crystallography: For absolute configuration, grow single crystals via slow evaporation in acetonitrile/ethanol. Refine using SHELXL to model thermal displacement parameters and hydrogen bonding .

Q. What safety protocols should be followed when handling this compound, given structural analogs’ toxicity profiles?

Answer: While direct toxicity data for this compound is limited, analogous dihydroisothiazol-3-ones (e.g., 5-chloro-2-methyl derivatives) show:

- Eye Irritation: Rabbit studies (OECD 405) indicate corrosive effects after 1–4 hours of exposure . Use sealed containers, fume hoods, and ANSI-approved goggles.

- Sensitization Risk: EUH208 warnings for allergic reactions in mixtures suggest wearing nitrile gloves and lab coats .

- Waste Disposal: Avoid drain release; incinerate via approved facilities to prevent environmental accumulation .

Advanced Research Questions

Q. How can conflicting in vitro genotoxicity data for structurally related compounds guide experimental design?

Answer: Conflicting results (e.g., 5-chloro-2-methyl derivatives showing mutagenicity with/without metabolic activation ) require:

- Standardized Metabolic Systems: Use S9 liver fractions (from Aroclor-1254-induced rats) in Ames tests (OECD 471) to simulate mammalian metabolism.

- Dose-Response Analysis: Test concentrations spanning 0.1–100 μM in mammalian cell lines (e.g., CHO-K1 for OECD 487 micronucleus assay) to identify threshold effects.

- Comparative QSAR Modeling: Apply quantitative structure-activity relationship (QSAR) tools like Toxtree to predict mutagenic hotspots (e.g., chloro-fluorophenyl substituents) and prioritize in vivo follow-ups (OECD 474) .

Q. What methodologies assess the environmental persistence and bioaccumulation potential of this compound?

Answer: Though analogs are classified as non-PBT (persistent, bioaccumulative, toxic) , evaluate this compound via:

- Hydrolysis Stability: Conduct OECD 111 testing at pH 4, 7, and 9 (50°C, 5 days) to measure degradation kinetics. The fluorophenyl group may enhance stability against nucleophilic attack.

- Bioaccumulation Factor (BCF): Use OECD 305 flow-through systems with zebrafish to measure lipid-water partitioning. Log predictions (e.g., via EPI Suite) can guide experimental concentrations.

- Soil Sediment Testing: Apply OECD 307/308 protocols to quantify half-life in aerobic/anaerobic environments, focusing on isothiazolone ring cleavage .

Q. How can computational chemistry optimize synthetic routes for derivatives with enhanced bioactivity?

Answer:

- Density Functional Theory (DFT): Calculate reaction pathways for cyclization steps (e.g., thiourea + 3-chloro-2-fluorobenzaldehyde) to identify transition-state barriers and solvent effects (e.g., DMF vs. THF).

- Docking Studies: Use AutoDock Vina to model interactions with biological targets (e.g., bacterial enoyl-ACP reductase for antimicrobial activity). Fluorine’s electronegativity may enhance binding via halogen bonds .

- Retrosynthetic Analysis: Leverage SciFinder to map feasible routes, prioritizing atom-economical steps (e.g., one-pot cyclocondensation) .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.